(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazole moiety have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .
Mode of Action
Compounds with similar structures have been found to inhibit quorum sensing pathways in bacteria . Docking studies have shown that these compounds bind to the active site of the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing .
Biochemical Pathways
Similar compounds have been found to inhibit quorum sensing pathways in bacteria . These pathways are crucial for bacterial cell-cell communication and coordination of host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Similar compounds have been found to inhibit quorum sensing in bacteria, affecting behaviors such as biofilm formation and virulence production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the bromo and fluoro substituents. The final step involves the formation of the benzamide moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as bromine and fluorine, can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the halogens.
Scientific Research Applications
(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives with different substituents. Examples include:
- 4-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 4-bromo-N-(6-fluoro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Uniqueness
(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Biological Activity
(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole and benzamide moieties present in its structure are known to contribute to various pharmacological effects, making it a candidate for further investigation in drug development.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a bromine atom, a fluorine atom, and a thiazole ring, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole ring is known for its role in enzyme inhibition and receptor binding, which can modulate various signaling pathways within cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups can enhance the cytotoxicity of these compounds.
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
Compound A | Jurkat | 1.61 ± 1.92 |
Compound B | A-431 | 1.98 ± 1.22 |
This compound | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can lead to enhanced antibacterial activity against various pathogens. The presence of halogens and electron-withdrawing groups has been identified as beneficial for improving antimicrobial efficacy.
Table 2: Antimicrobial Activity of Related Compounds
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound C | Staphylococcus aureus | 5.0 |
Compound D | Escherichia coli | 10.0 |
This compound | TBD | TBD |
Case Studies
A systematic study on thiazole derivatives indicated that certain structural modifications led to increased potency against Plasmodium falciparum, the causative agent of malaria. The results suggested that compounds with smaller substituents at specific positions exhibited higher antimalarial activity while maintaining low cytotoxicity in human cell lines.
Example Study
In one case study, a series of thiazole analogs were synthesized and evaluated for their antimalarial activity. The findings revealed that compounds with non-bulky electron-withdrawing groups at the ortho position on the phenyl ring showed promising results in inhibiting Plasmodium falciparum growth.
Properties
IUPAC Name |
4-bromo-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2OS/c1-19-12-7-6-11(17)8-13(12)21-15(19)18-14(20)9-2-4-10(16)5-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCGOMFTQWKBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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